molecular formula C14H15ClN2 B14011366 Benzamidine, N-benzyl-, hydrochloride CAS No. 1775-71-9

Benzamidine, N-benzyl-, hydrochloride

Cat. No.: B14011366
CAS No.: 1775-71-9
M. Wt: 246.73 g/mol
InChI Key: XCHIQWJYXUSYIL-UHFFFAOYSA-N
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Description

Benzamidine, N-benzyl-, hydrochloride is an organic compound with the chemical formula C_7H_9ClN_2. It is a white, water-soluble solid that is commonly used in various scientific and industrial applications. The compound is known for its role as a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzamidine, N-benzyl-, hydrochloride can be synthesized through the reaction of benzonitrile with dry hydrogen chloride in the presence of absolute ethyl alcohol. The reaction mixture is cooled, and the hydrogen chloride gas is passed through until the desired product is formed . The reaction conditions typically involve maintaining a low temperature to ensure the stability of the intermediate compounds.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The product is then purified and crystallized to obtain the final compound in a high-purity form .

Chemical Reactions Analysis

Types of Reactions

Benzamidine, N-benzyl-, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted benzamidine compounds .

Mechanism of Action

The mechanism of action of benzamidine, N-benzyl-, hydrochloride involves its role as a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases. The compound binds to the active site of these enzymes, preventing them from interacting with their natural substrates. This inhibition is reversible, meaning that the compound can be displaced by the natural substrate or other competitive inhibitors .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzamidine, N-benzyl-, hydrochloride include:

Uniqueness

This compound is unique due to its specific structure and its ability to act as a reversible competitive inhibitor of a wide range of proteolytic enzymes. This makes it particularly valuable in both research and industrial applications where enzyme inhibition is required .

Properties

CAS No.

1775-71-9

Molecular Formula

C14H15ClN2

Molecular Weight

246.73 g/mol

IUPAC Name

N'-benzylbenzenecarboximidamide;hydrochloride

InChI

InChI=1S/C14H14N2.ClH/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12;/h1-10H,11H2,(H2,15,16);1H

InChI Key

XCHIQWJYXUSYIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=C(C2=CC=CC=C2)N.Cl

Origin of Product

United States

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